1-isopropyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one
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Overview
Description
1-isopropyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one is a heterocyclic compound that contains a cyclopenta[d]pyrimidinone core structure
Preparation Methods
The synthesis of 1-isopropyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of a suitable cyclopentanone derivative with thiourea under acidic conditions, followed by cyclization and isopropylation steps. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
1-isopropyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the isopropyl group or the thioxo group, leading to the formation of various derivatives.
Scientific Research Applications
1-isopropyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-isopropyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
1-isopropyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one can be compared with other similar compounds, such as:
4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one: This compound lacks the isopropyl group, which may affect its reactivity and biological activity.
1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one: This compound lacks both the isopropyl and thioxo groups, making it less versatile in terms of chemical modifications.
Properties
Molecular Formula |
C10H14N2OS |
---|---|
Molecular Weight |
210.30 g/mol |
IUPAC Name |
1-propan-2-yl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C10H14N2OS/c1-6(2)12-8-5-3-4-7(8)9(14)11-10(12)13/h6H,3-5H2,1-2H3,(H,11,13,14) |
InChI Key |
MHACTMAZLOJFPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(CCC2)C(=S)NC1=O |
Origin of Product |
United States |
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